![molecular formula C14H15N5O B5635667 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)
1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives involves several key steps, including the formation of the triazoloquinoxaline ring system and the introduction of substituents at specific positions to enhance desired properties. The synthesis methods often involve nucleophilic substitution reactions, cyclization, and condensation reactions (Sarges et al., 1990; Wagle et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound features a triazolo[4,3-a]quinoxaline core with a methyl group at the 1-position and a morpholinyl group at the 4-position. This structure has been analyzed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm the identity and purity of the synthesized compounds (Wagle et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those that modify its functional groups or extend its molecular framework. Such reactions can alter its chemical properties and potential biological activities. For example, modifications at specific positions of the triazoloquinoxaline core can significantly affect its affinity and selectivity towards adenosine receptors (Sarges et al., 1990).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and stability, are crucial for its handling and potential application in drug development. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various chemical agents, its potential as a ligand for receptors, and its role in initiating or inhibiting chemical reactions, are of interest for exploring its therapeutic potential. The interaction of this compound with adenosine receptors has been a particular focus, given its implications for pharmacological activity (Sarges et al., 1990).
Mécanisme D'action
Orientations Futures
The future directions for the study of “1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline” and its derivatives could include further exploration of their anticancer activities, investigation of their potential as antiviral and antimicrobial agents , and the development of more efficient synthesis methods .
Propriétés
IUPAC Name |
4-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-16-17-14-13(18-6-8-20-9-7-18)15-11-4-2-3-5-12(11)19(10)14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRGNVJEVZTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)


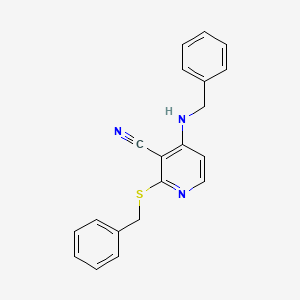
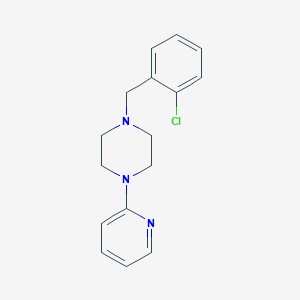
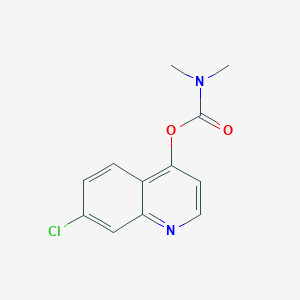
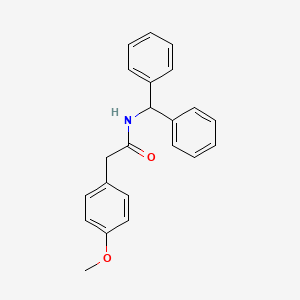
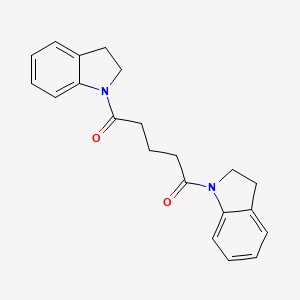
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)
![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)
![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)
